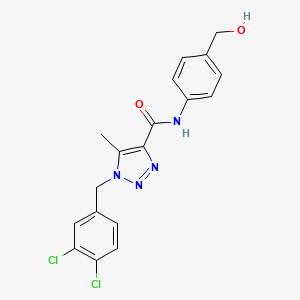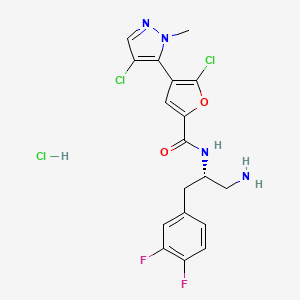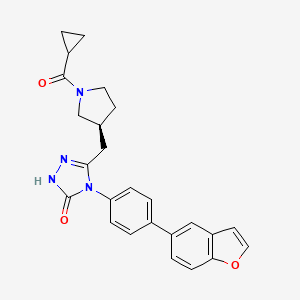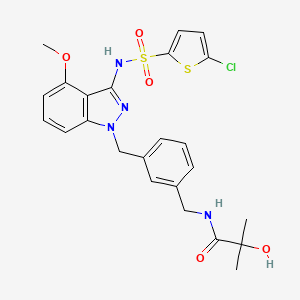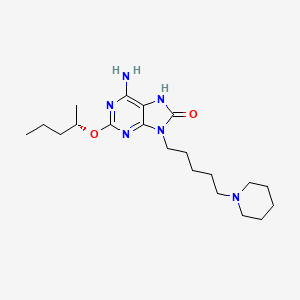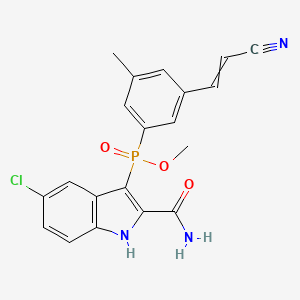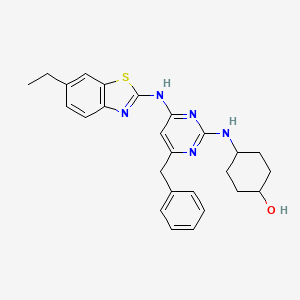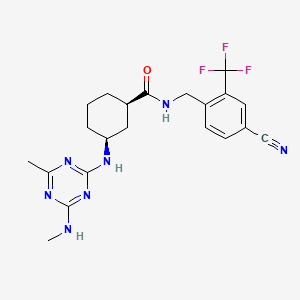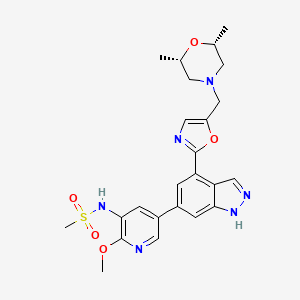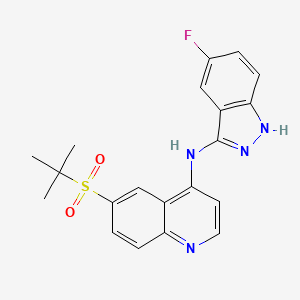
GSK583
Overview
Description
GSK583 is a highly potent, orally active, and selective inhibitor of receptor-interacting serine/threonine-protein kinase 2 (RIP2 kinase). It is known for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key pro-inflammatory cytokines .
Mechanism of Action
Target of Action
GSK583, also known as “6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine”, is a highly potent and selective inhibitor of Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) . RIPK2 is a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling .
Mode of Action
This compound interacts with RIPK2 and inhibits its kinase activity . This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Biochemical Pathways
Stimulated NOD1 and NOD2 interact with RIPK2, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23 . This compound inhibits this process by blocking RIPK2, thereby reducing the production of these cytokines .
Pharmacokinetics
While this compound has shown potency in vitro, it has been observed to have poor pharmacokinetic parameters in vivo for both rats and mice
Result of Action
The inhibition of RIPK2 by this compound leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This can result in a reduction of inflammation and immune response, which could be beneficial in the treatment of various inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK583 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the indazole moiety via nucleophilic substitution.
- Addition of the tert-butylsulfonyl group to enhance selectivity and potency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reagents and catalysts.
- Optimization of reaction conditions to ensure maximum yield and purity.
- Implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: GSK583 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
GSK583 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of RIP2 kinase in various chemical pathways.
Biology: Investigates the biological pathways involving RIP2 kinase and its role in inflammation.
Medicine: Explores potential therapeutic applications in treating inflammatory diseases such as Crohn’s disease and ulcerative colitis.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
GSK547: Another RIP2 kinase inhibitor with similar potency.
GNE684: A selective inhibitor of RIP2 kinase with distinct structural features.
GSK2982772: A RIP1 kinase inhibitor with overlapping applications in inflammation research.
Uniqueness of GSK583: this compound stands out due to its high selectivity and potency in inhibiting RIP2 kinase. It exhibits excellent selectivity in a panel of 300 kinases, including p38α and VEGFR2, making it a valuable tool for studying RIP2 kinase-related pathways .
Properties
IUPAC Name |
6-tert-butylsulfonyl-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h4-11H,1-3H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOGLWKOHPIJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B607770.png)

